molecular formula C16H18ClN3 B2744179 [2-(1H-Indol-3-yl)ethyl](pyridin-4-ylmethyl)amine hydrochloride CAS No. 1049803-05-5

[2-(1H-Indol-3-yl)ethyl](pyridin-4-ylmethyl)amine hydrochloride

Cat. No. B2744179
CAS RN: 1049803-05-5
M. Wt: 287.79
InChI Key: VMASMXLMZKYETH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(1H-Indol-3-yl)ethylamine hydrochloride” is a biochemical used for proteomics research . It has a molecular weight of 287.79 and a molecular formula of C16H17N3 HCl .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1=CC=C2C (=C1)C (=CN2)CCNCC3=CN=CC=C3.Cl .

Scientific Research Applications

Antiallergic Compounds

Research by Menciu et al. (1999) explored compounds similar to 2-(1H-Indol-3-yl)ethylamine hydrochloride for their potential as antiallergic agents. They synthesized a range of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including ethyl (2-methyindol-3-yl)acetates and ethyl (indol-3-yl)alkanoates. These compounds were evaluated for antiallergic potency, leading to the selection of N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide as a potent antiallergic compound (Menciu et al., 1999).

Catalysts in Organic Synthesis

Singh et al. (2017) synthesized compounds with an indole core, like 1-Pyridin-2-ylmethyl-1H-indole-3-carbaldehyde, which were used to create palladacycles. These palladacycles were effective as catalysts in organic reactions like the Suzuki–Miyaura coupling and allylation of aldehydes. This research demonstrates the utility of indole core-containing compounds as catalysts in organic synthesis (Singh et al., 2017).

Novel Synthetic Methods

Garzón and Davies (2014) reported the use of pyridinium N-(heteroaryl)aminides, similar in structure to 2-(1H-Indol-3-yl)ethylamine hydrochloride, in gold-catalyzed formal [3 + 2]-dipolar cycloadditions. This method provided access to various imidazo-fused heteroaromatics, demonstrating the compound's utility in novel synthetic approaches (Garzón & Davies, 2014).

Formation of Polysubstituted Pyrroles

Kobayashi et al. (2006) conducted research on the synthesis of 9-dialkylamino-9H-pyrrolo[1,2-a]indoles, involving secondary amine hydrochlorides similar to 2-(1H-Indol-3-yl)ethylamine hydrochloride. This work highlights the compound's relevance in the synthesis of complex pyrrole structures (Kobayashi et al., 2006).

Allosteric Modulation of Receptors

Price et al. (2005) investigated compounds with structures related to 2-(1H-Indol-3-yl)ethylamine hydrochloride for their allosteric modulation properties on the cannabinoid CB1 receptor. This research is significant in understanding the receptor's pharmacology and potential therapeutic applications (Price et al., 2005).

Safety and Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3.ClH/c1-2-4-16-15(3-1)14(12-19-16)7-10-18-11-13-5-8-17-9-6-13;/h1-6,8-9,12,18-19H,7,10-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMASMXLMZKYETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=NC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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